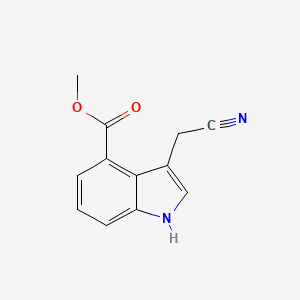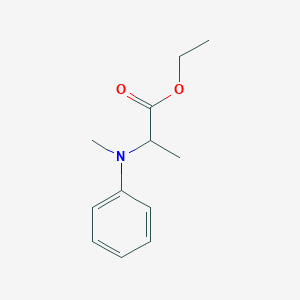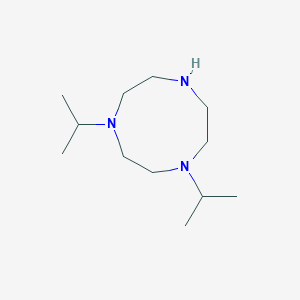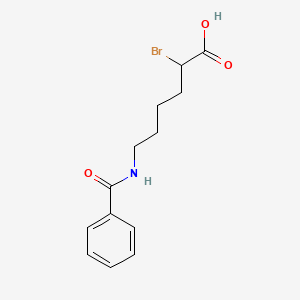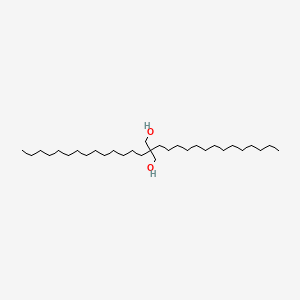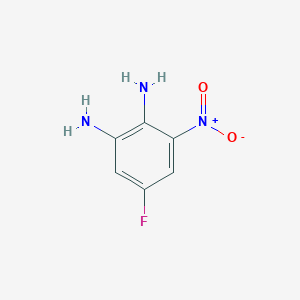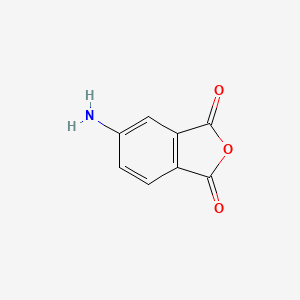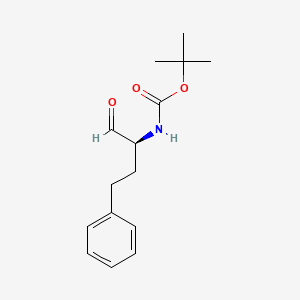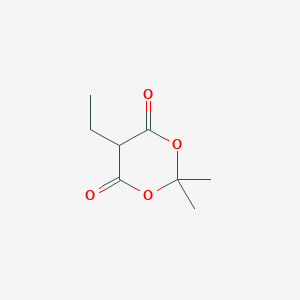
5-Ethyl-2,2-dimethyl-1,3-dioxane-4,6-dione
描述
5-Ethyl-2,2-dimethyl-1,3-dioxane-4,6-dione: is an organic compound with the molecular formula C8H12O4. It is a derivative of Meldrum’s acid, which is known for its utility in organic synthesis due to its high acidity and stability. This compound features a heterocyclic core with four carbon atoms and two oxygen atoms, forming a dioxane ring structure. It is a crystalline solid, sparingly soluble in water, and decomposes upon heating.
作用机制
Target of Action
It’s structurally similar to meldrum’s acid or 2,2-dimethyl-1,3-dioxane-4,6-dione , which is widely used in organic synthesis, especially for multiple C-C bond formations due to its adequate acidity .
Mode of Action
For instance, Meldrum’s acid is known to accelerate Knoevenagel condensation reactions between aldehydes in ionic liquids .
Pharmacokinetics
Its solubility in dioxane suggests that it might have some degree of bioavailability.
Action Environment
The action of 5-Ethyl-2,2-dimethyl-1,3-dioxane-4,6-dione could potentially be influenced by various environmental factors. For instance, its solubility in dioxane suggests that its action might be influenced by the solvent environment. Furthermore, its stability might be affected by factors such as temperature and pH.
准备方法
Synthetic Routes and Reaction Conditions:
Condensation Reaction: The original synthesis of Meldrum’s acid, from which 5-Ethyl-2,2-dimethyl-1,3-dioxane-4,6-dione is derived, involves the condensation of malonic acid with acetone in the presence of acetic anhydride and sulfuric acid.
Alternative Synthesis: Another method involves the reaction of malonic acid with isopropenyl acetate (an enol derivative of acetone) in the presence of catalytic sulfuric acid.
Carbon Suboxide Route: A third route includes the reaction of carbon suboxide (C3O2) with acetone in the presence of oxalic acid.
Industrial Production Methods: Industrial production methods typically follow the same synthetic routes but are optimized for large-scale production. This includes controlled addition of reagents and maintaining specific reaction conditions to ensure high yield and purity of the product .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: It can participate in substitution reactions, particularly nucleophilic substitutions due to the presence of active methylene groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Sulfuric acid, oxalic acid.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted dioxane derivatives.
科学研究应用
Chemistry:
Synthesis of Heterocycles: Used as a starting material for the synthesis of various heterocyclic compounds.
Knoevenagel Condensation: Facilitates the formation of carbon-carbon bonds in the presence of aldehydes.
Biology and Medicine:
Pharmaceutical Intermediates: Acts as an intermediate in the synthesis of bioactive molecules and pharmaceuticals.
Industry:
Polymer Synthesis: Utilized in the production of polymers and copolymers.
Photochemistry: Involved in the synthesis of photoswitches and other photochemically active compounds.
相似化合物的比较
Meldrum’s Acid (2,2-Dimethyl-1,3-dioxane-4,6-dione): Known for its high acidity and stability, used in similar synthetic applications.
Dimedone (5,5-Dimethyl-1,3-cyclohexanedione): Another diketone with similar reactivity but different structural properties.
Barbituric Acid: Shares some chemical properties but differs significantly in structure and applications.
Uniqueness: 5-Ethyl-2,2-dimethyl-1,3-dioxane-4,6-dione is unique due to its specific ethyl substitution, which can influence its reactivity and the types of products formed in chemical reactions. This makes it a valuable compound in specialized synthetic applications .
属性
IUPAC Name |
5-ethyl-2,2-dimethyl-1,3-dioxane-4,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-4-5-6(9)11-8(2,3)12-7(5)10/h5H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQKUXPKKSOULRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)OC(OC1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10396007 | |
| Record name | 5-ethyl-2,2-dimethyl-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10396007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17216-65-8 | |
| Record name | 5-ethyl-2,2-dimethyl-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10396007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


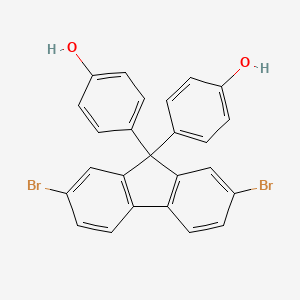
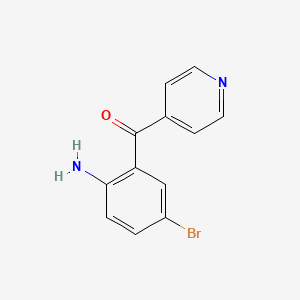
![Ethanol, 2-[2-(2-methylbutoxy)ethoxy]-](/img/structure/B3048443.png)
